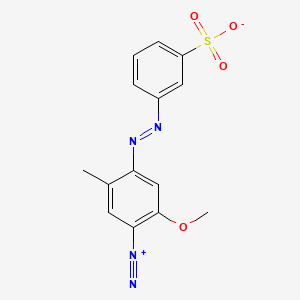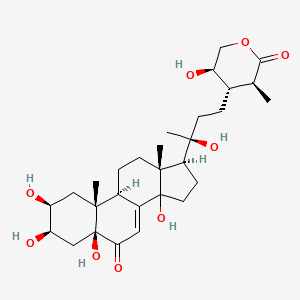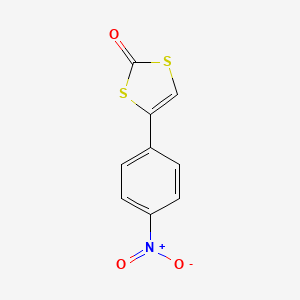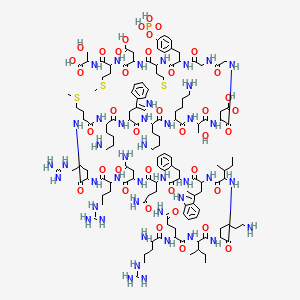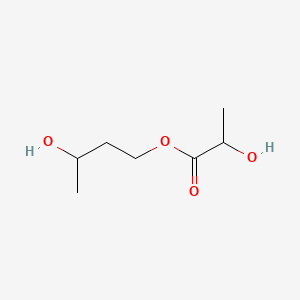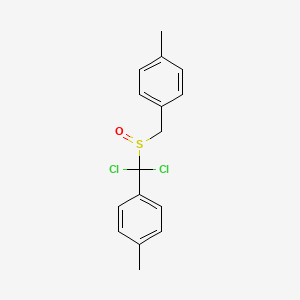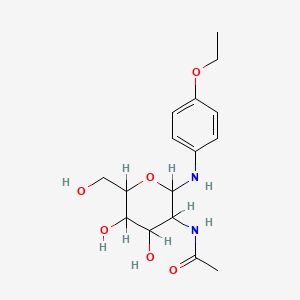![molecular formula C6H9N3O2S B12809856 8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione CAS No. 13146-73-1](/img/structure/B12809856.png)
8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC102552 is a compound primarily used in the determination of anionic surfactants in water samples. Anionic surfactants are additives that lower the surface tension of water, such as foaming agents, emulsifiers, and detergents. These surfactants often enter waterways through household waste or industrial processes and can pose hazards to plants, animals, and humans .
Métodos De Preparación
The preparation of NSC102552 involves photometric methods. The compound is part of the Spectroquant® Surfactants (anionic) Cell Test, which includes prefilled cells and all necessary reagents for analysis. The method is analogous to EPA 425.1, APHA 5540 C, ASTM 2330-02, ISO 7875-1, and DIN EN 903 standards .
Análisis De Reacciones Químicas
NSC102552 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene blue for photometric detection. The major products formed from these reactions are typically related to the breakdown of anionic surfactants in water samples .
Aplicaciones Científicas De Investigación
NSC102552 is widely used in scientific research for the analysis of anionic surfactants in water samples. Its applications span across chemistry, biology, medicine, and industry. In chemistry, it is used for quantitative analyses of surfactants. In biology and medicine, it helps in understanding the impact of surfactants on biological systems. In industry, it is used to monitor and control the levels of surfactants in wastewater .
Mecanismo De Acción
The mechanism of action of NSC102552 involves the photometric detection of anionic surfactants. The compound reacts with surfactants in water samples, forming a complex that can be measured photometrically. This allows for the quantification of surfactant levels in the sample .
Comparación Con Compuestos Similares
NSC102552 is unique in its specific application for the detection of anionic surfactants. Similar compounds include other Spectroquant® tests for nonionic and cationic surfactants. These tests use different reagents and detection methods but serve a similar purpose in analyzing surfactant levels in water samples .
Propiedades
Número CAS |
13146-73-1 |
|---|---|
Fórmula molecular |
C6H9N3O2S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
8a-methyl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C6H9N3O2S/c1-6-8-4(10)7-5(11)9(6)2-3-12-6/h2-3H2,1H3,(H2,7,8,10,11) |
Clave InChI |
MSUGDIFLHSCPNI-UHFFFAOYSA-N |
SMILES canónico |
CC12NC(=O)NC(=O)N1CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


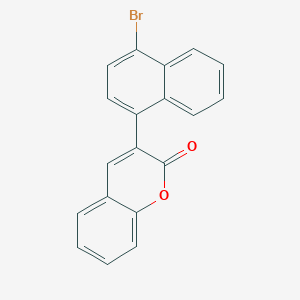
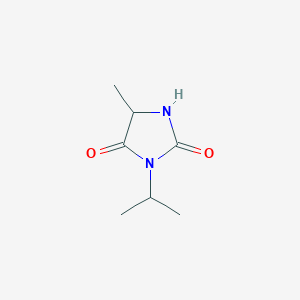
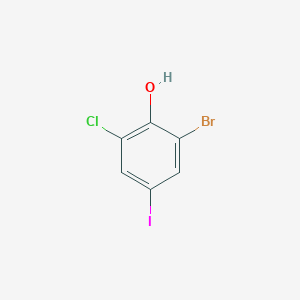
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
